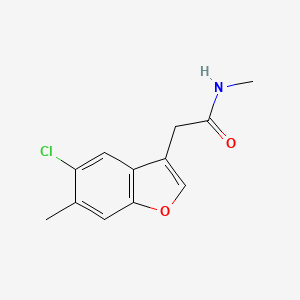![molecular formula C20H26O3 B5225606 1-ethoxy-2-[3-(4-isopropylphenoxy)propoxy]benzene](/img/structure/B5225606.png)
1-ethoxy-2-[3-(4-isopropylphenoxy)propoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethoxy-2-[3-(4-isopropylphenoxy)propoxy]benzene, also known as ICI-118,551, is a selective β2-adrenergic receptor antagonist. It is a chemical compound that has been widely used in scientific research for its ability to block the β2-adrenergic receptor and inhibit the effects of epinephrine and norepinephrine.
Mécanisme D'action
1-ethoxy-2-[3-(4-isopropylphenoxy)propoxy]benzene acts as a selective antagonist of the β2-adrenergic receptor. It binds to the receptor and blocks the action of epinephrine and norepinephrine, which are the natural ligands of the receptor. This results in a decrease in heart rate, blood pressure, and bronchodilation.
Biochemical and Physiological Effects:
1-ethoxy-2-[3-(4-isopropylphenoxy)propoxy]benzene has been shown to have a number of biochemical and physiological effects. It can reduce heart rate and blood pressure, and it can also inhibit bronchodilation. In addition, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of respiratory disorders such as asthma and COPD.
Avantages Et Limitations Des Expériences En Laboratoire
1-ethoxy-2-[3-(4-isopropylphenoxy)propoxy]benzene is a highly selective β2-adrenergic receptor antagonist, which makes it a valuable tool for studying the role of β2-adrenergic receptors in various physiological and pathological processes. However, it is important to note that it has limitations in terms of its specificity. It may also have off-target effects on other receptors, which can complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research on 1-ethoxy-2-[3-(4-isopropylphenoxy)propoxy]benzene. One area of interest is the development of more selective β2-adrenergic receptor antagonists that can be used to study the role of these receptors in more detail. Another area of interest is the investigation of the anti-inflammatory effects of 1-ethoxy-2-[3-(4-isopropylphenoxy)propoxy]benzene and its potential use in the treatment of respiratory disorders such as asthma and COPD. Finally, there is also interest in the development of new methods for synthesizing 1-ethoxy-2-[3-(4-isopropylphenoxy)propoxy]benzene that are more efficient and cost-effective.
Méthodes De Synthèse
1-ethoxy-2-[3-(4-isopropylphenoxy)propoxy]benzene can be synthesized by reacting 1-(4-isopropylphenoxy)-3-(2-bromoethoxy)propane with 1-ethoxy-2-nitrobenzene in the presence of a palladium catalyst. The resulting intermediate is then reduced using hydrogen gas and a palladium catalyst to yield 1-ethoxy-2-[3-(4-isopropylphenoxy)propoxy]benzene.
Applications De Recherche Scientifique
1-ethoxy-2-[3-(4-isopropylphenoxy)propoxy]benzene has been widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological processes. It has been used to investigate the effects of β2-adrenergic receptor activation on heart rate, blood pressure, and bronchodilation. It has also been used to study the role of β2-adrenergic receptors in the development of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.
Propriétés
IUPAC Name |
1-ethoxy-2-[3-(4-propan-2-ylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-4-21-19-8-5-6-9-20(19)23-15-7-14-22-18-12-10-17(11-13-18)16(2)3/h5-6,8-13,16H,4,7,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGMKBFMRMHZMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCOC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-fluorobenzoyl)amino]-N-(2-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5225536.png)

![5-chloro-2-methoxy-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5225543.png)

![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5225553.png)

![4-(2-phenylethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5225559.png)
![ethyl 4-{[{[2-(1-cyclohexen-1-yl)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B5225591.png)
![1-(3-chloro-4-methylphenyl)-5-{[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5225592.png)

![3-(ethylthio)-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5225618.png)
![2-{[2-(4-chloro-3,5-dimethylphenoxy)ethyl]amino}ethanol](/img/structure/B5225623.png)
![4-[(5-methoxy-2,6-dinitro-3-pyridinyl)amino]benzenesulfonamide](/img/structure/B5225629.png)